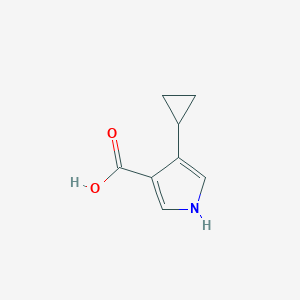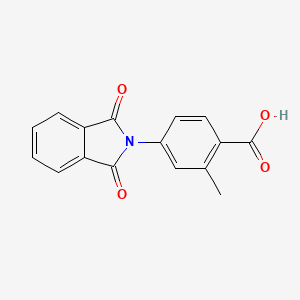
7-溴-3-乙基-1H-吲哚
描述
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and the application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
Synthesis Analysis
Indole derivatives are important types of molecules and natural products. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . For instance, the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with NaOMe provided 7-bromo-4-(methoxymethyl)-2-methylindole in good yields .Molecular Structure Analysis
The molecular structure of indole derivatives is complex and diverse . The structure of these compounds can be analyzed using various techniques, but specific details about the molecular structure of “1h-Indole,7-bromo-3-ethyl-” were not found in the retrieved papers.科学研究应用
在生物碱合成中的作用
吲哚衍生物,例如 7-溴-3-乙基-1H-吲哚,是某些生物碱中普遍存在的基团 . 它们在细胞生物学中起着重要作用,是重要类型的分子和天然产物 .
生物活性化合物
近年来,吲哚衍生物作为治疗癌细胞、微生物和人体不同类型疾病的生物活性化合物,越来越受到关注 . 吲哚,无论是天然的还是合成的,都表现出各种生物学上的重要特性 .
抗癌剂
一项研究发现 3-溴-1-乙基-1H-吲哚是一种有效的抗癌剂 . 结果表明,这种化合物可以用于设计新型抗癌剂,从而优于目前的商业抗癌药物 .
抗病毒活性
吲哚衍生物具有多种生物活性,包括抗病毒活性 . 例如,6-氨基-4-取代烷基-1H-吲哚-2-取代羧酸酯衍生物被制备并报道为抗病毒剂 .
抗炎活性
吲哚衍生物还表现出抗炎活性 . 这使得它们成为开发新型抗炎药物的潜在候选药物 .
抗氧化活性
发现吲哚衍生物具有抗氧化活性 . 这种特性可用于开发对抗氧化应激相关疾病的药物 .
抗菌活性
吲哚衍生物显示出抗菌活性 . 这使得它们成为开发新型抗菌药物的潜在候选药物 .
抗糖尿病活性
未来方向
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are ideal precursors for the synthesis of active molecules . This suggests that “1h-Indole,7-bromo-3-ethyl-” and similar compounds could have promising future applications in various fields, including medicine and biology.
作用机制
Target of Action
7-Bromo-3-Ethyl-1H-Indole, also known as 1H-Indole,7-Bromo-3-Ethyl-, is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors , making them useful in developing new biologically active compounds . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects . These interactions can result in changes at the molecular and cellular levels, contributing to their biological activity .
Biochemical Pathways
These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these pathways can vary widely, depending on the specific biological activity involved.
Result of Action
Indole derivatives are known to have various biologically vital properties . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
生化分析
Biochemical Properties
1H-Indole,7-bromo-3-ethyl- plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 1H-Indole,7-bromo-3-ethyl-, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the inhibition of cell growth and induction of apoptosis. Additionally, 1H-Indole,7-bromo-3-ethyl- has been found to interact with proteins involved in cell signaling pathways, further influencing cellular processes .
Cellular Effects
1H-Indole,7-bromo-3-ethyl- exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 1H-Indole,7-bromo-3-ethyl- can induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, the compound has been found to alter gene expression patterns, leading to changes in cellular metabolism and function . These effects highlight the potential therapeutic applications of 1H-Indole,7-bromo-3-ethyl- in treating various diseases.
Molecular Mechanism
The molecular mechanism of action of 1H-Indole,7-bromo-3-ethyl- involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, leading to changes in their activity and function. For instance, 1H-Indole,7-bromo-3-ethyl- has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . This inhibition can result in the suppression of cell growth and induction of apoptosis. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s overall biochemical and pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Indole,7-bromo-3-ethyl- have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 1H-Indole,7-bromo-3-ethyl- remains stable under certain conditions, maintaining its biochemical activity over extended periods . The compound may degrade under specific conditions, leading to a reduction in its efficacy. Long-term studies have also indicated that 1H-Indole,7-bromo-3-ethyl- can have sustained effects on cellular function, including prolonged inhibition of cell growth and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 1H-Indole,7-bromo-3-ethyl- vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biochemical and pharmacological effects . For instance, at lower doses, 1H-Indole,7-bromo-3-ethyl- may inhibit cancer cell proliferation without causing significant toxicity. At higher doses, the compound may induce toxic or adverse effects, including damage to healthy cells and tissues . These findings highlight the importance of determining the optimal dosage for therapeutic applications of 1H-Indole,7-bromo-3-ethyl-.
Metabolic Pathways
1H-Indole,7-bromo-3-ethyl- is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism can influence its biochemical activity and pharmacological effects. For example, 1H-Indole,7-bromo-3-ethyl- may be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. Understanding the metabolic pathways of 1H-Indole,7-bromo-3-ethyl- is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of 1H-Indole,7-bromo-3-ethyl- within cells and tissues are critical for its biochemical activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . For instance, 1H-Indole,7-bromo-3-ethyl- may be transported into cells via specific membrane transporters, allowing it to reach its target sites and exert its effects. Additionally, the compound’s distribution within tissues can affect its overall pharmacological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 1H-Indole,7-bromo-3-ethyl- plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 1H-Indole,7-bromo-3-ethyl- may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, the compound may accumulate in the cytoplasm, influencing cellular metabolism and signaling pathways . Understanding the subcellular localization of 1H-Indole,7-bromo-3-ethyl- is essential for elucidating its molecular mechanisms and optimizing its therapeutic applications.
属性
IUPAC Name |
7-bromo-3-ethyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-2-7-6-12-10-8(7)4-3-5-9(10)11/h3-6,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETFHURNGAWMRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC2=C1C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate](/img/structure/B1443454.png)
![Ethyl 2-[methyl(3-nitropyridin-4-yl)amino]acetate](/img/structure/B1443455.png)
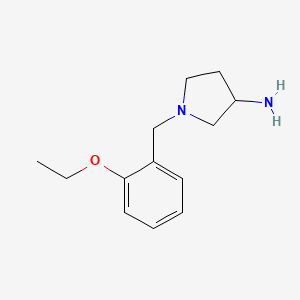
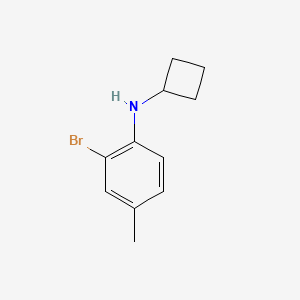
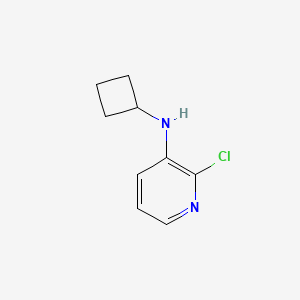
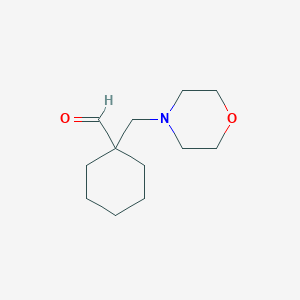
![[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanamine](/img/structure/B1443464.png)
![[2-(Tert-butoxy)-4-methylphenyl]methanamine](/img/structure/B1443465.png)
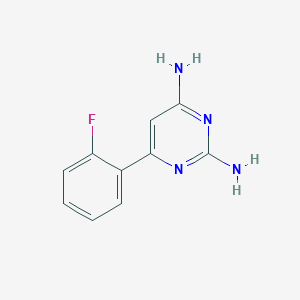


![4-[(6-Chloropyridin-2-yl)carbonyl]morpholine](/img/structure/B1443470.png)
